4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride

Description

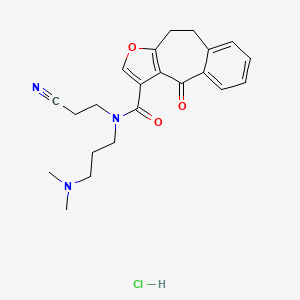

The compound 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride features a complex bicyclic scaffold comprising a benzo-fused cycloheptafuran core. Key structural attributes include:

- A 9,10-dihydro-4-oxo moiety, suggesting partial saturation and ketonic functionality.

- A carboxamide group substituted with a 2-cyanoethyl and a 3-(dimethylamino)propyl side chain.

- A monohydrochloride salt formulation, enhancing solubility and stability.

Properties

CAS No. |

83494-80-8 |

|---|---|

Molecular Formula |

C22H26ClN3O3 |

Molecular Weight |

415.9 g/mol |

IUPAC Name |

N-(2-cyanoethyl)-N-[3-(dimethylamino)propyl]-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H25N3O3.ClH/c1-24(2)12-6-14-25(13-5-11-23)22(27)18-15-28-19-10-9-16-7-3-4-8-17(16)21(26)20(18)19;/h3-4,7-8,15H,5-6,9-10,12-14H2,1-2H3;1H |

InChI Key |

FYZJRLIOSQJKPM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCN(CCC#N)C(=O)C1=COC2=C1C(=O)C3=CC=CC=C3CC2.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization to Form the Core Structure

- The key intermediate keto-acid (VIII) is obtained by direct cyclization of a diacid precursor (VI) in polyphosphoric acid at 100–130 °C.

- This cyclization step forms the fused benzocycloheptafuran ring system essential for the target compound.

Conversion to Acid Chloride

- The keto-acid intermediate is treated with thionyl chloride (SOCl₂) to convert the carboxylic acid group into the corresponding acid chloride (X).

- This step is crucial for activating the acid for subsequent amidation.

Amidation to Form Carboxamide

- The acid chloride (X) is reacted with a suitable amine (XI), in this case, N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)amine, to form the carboxamide derivative.

- This reaction typically occurs under mild conditions to preserve the integrity of the sensitive fused ring system.

Optional Reduction

- Reduction of the oxo group to a hydroxy group can be achieved using potassium borohydride (KBH₄), yielding hydroxylated analogs if desired.

Salt Formation

- The final compound is often isolated as a monohydrochloride salt to improve stability and solubility.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Polyphosphoric acid, 100–130 °C | Direct cyclization of diacid precursor |

| Acid chloride formation | Thionyl chloride (SOCl₂), reflux | Converts acid to acid chloride |

| Amidation | Amine (N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)amine), base, mild temp | Forms carboxamide linkage |

| Reduction (optional) | Potassium borohydride (KBH₄), suitable solvent | Reduces keto to hydroxy group |

| Salt formation | HCl in suitable solvent | Yields monohydrochloride salt |

Research Findings and Yield Data

The patent and literature report that:

- The cyclization and acid chloride formation steps proceed with good to excellent yields (typically >70%).

- Amidation reactions with the specified amines yield the target carboxamide derivatives in moderate to high yields (50–85%), depending on reaction conditions and purity of intermediates.

- Reduction steps, when applied, proceed efficiently with minimal side reactions.

- The overall synthetic route is reproducible and scalable, suitable for pharmaceutical development.

Summary Table of Preparation Method

| Stage | Intermediate/Compound | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1. Cyclization | Keto-acid (VIII) | Polyphosphoric acid, 100–130 °C | 75–85 | Formation of fused ring system |

| 2. Acid chloride | Acid chloride (X) | Thionyl chloride, reflux | 80–90 | Activation for amidation |

| 3. Amidation | Carboxamide derivative (I) | Amine (N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)amine), base, mild temp | 60–85 | Formation of target amide |

| 4. Reduction (optional) | Hydroxy derivative | KBH₄, suitable solvent | 70–80 | Optional modification |

| 5. Salt formation | Monohydrochloride salt | HCl, solvent | Quantitative | Improves stability and solubility |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzo-cyclohepta-furan core.

Reduction: Reduction reactions may target the cyanoethyl group, converting it to an amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Ketotifen Fumarate

Structure : 4-(1-Methyl-4-piperidylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate .

Key Differences :

Implications :

- Replacing thiophene with furan may alter electron distribution and binding affinity.

- The carboxamide side chain in the target compound could enhance hydrogen-bonding interactions compared to ketotifen’s piperidine group.

Perfluorinated Sulfonamides

Several perfluorinated sulfonamides with N-(3-(dimethylamino)propyl) side chains and monohydrochloride salts are documented (e.g., [67940-02-7], [68957-61-9]) . Key Differences:

| Feature | Target Compound | Perfluorinated Sulfonamides |

|---|---|---|

| Core Structure | Benzo-cycloheptafuran | Perfluoroalkyl sulfonamide |

| Functional Groups | Carboxamide, ketone | Sulfonamide, perfluoroalkyl chains |

| Applications | Potential therapeutic use (inferred) | Industrial surfactants, coatings |

Implications :

- The dimethylaminopropyl group in both classes may improve solubility via protonation.

- The monohydrochloride salt form is common for enhancing bioavailability in pharmaceuticals .

Research Findings and Data Gaps

- Activity Data: No direct evidence links the target compound to specific biological pathways.

- Synthetic Challenges: The carboxamide and cyanoethyl groups may require specialized coupling reagents, unlike the simpler ketone formations in .

- Physicochemical Properties: The monohydrochloride salt likely improves aqueous solubility, as seen in perfluorinated sulfonamides .

Biological Activity

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(3-(dimethylamino)propyl)-4-oxo-, monohydrochloride is a complex organic compound known for its unique molecular structure and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H19N2O3·HCl

- Molecular Weight : 341.82 g/mol

- CAS Number : 83494-75-1

The compound integrates a benzo-cyclohepta-furan core with functional groups that enhance its reactivity and biological activity. The presence of a carboxamide group and substituents such as cyanoethyl and dimethylamino propyl is significant for its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of 4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide exhibit various pharmacological effects. These include:

- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties against a range of pathogens.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and modulating metabolic pathways.

The mechanisms by which this compound exerts its biological effects are believed to involve:

- Receptor Interaction : Binding to specific receptors can alter signaling pathways that regulate cellular processes such as proliferation and apoptosis.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical metabolic pathways.

Research has highlighted the importance of these interactions in understanding the therapeutic potential of the compound.

Case Studies and Experimental Results

-

Antimicrobial Studies :

- A study evaluated the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition at concentrations as low as 50 µM for certain derivatives .

- Cytotoxicity Assays :

-

Enzyme Interaction Studies :

- Research utilizing enzyme assays showed that the compound could inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in treated cultures .

Summary of Biological Activities

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions that require optimization for yield and purity. Its applications span across:

- Medicinal Chemistry : Investigated for potential drug development.

- Organic Synthesis : Utilized as a building block for more complex molecules.

- Biological Research : Explored for its interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the key considerations for designing an experimental protocol to study the physicochemical properties of this compound?

- Methodological Answer : Prioritize randomized block designs with split-split plots for controlled variable isolation, as demonstrated in studies evaluating phenolic compounds and antioxidant activity under varying conditions . Include replicates (e.g., 4 replicates with 5 plants each) to ensure statistical robustness. For physicochemical characterization, employ HPLC for purity assessment, DSC for thermal stability, and NMR for structural confirmation.

Q. How can researchers optimize synthesis protocols for this compound to improve yield and purity?

- Methodological Answer : Ultrasound-assisted synthesis methods, as applied to structurally similar carbamates, enhance reaction efficiency and reduce byproducts . Use reaction condition screening (e.g., solvent polarity, temperature gradients) paired with real-time monitoring via FTIR or LC-MS to identify optimal parameters.

Q. What analytical techniques are recommended for quantifying total phenolic content and antioxidant activity in derivatives of this compound?

- Methodological Answer : Follow protocols from proximate chemical analyses in botanical studies, such as Folin-Ciocalteu assays for phenolic quantification and DPPH/ABTS radical scavenging assays for antioxidant activity . Normalize results against standard curves (e.g., gallic acid equivalents) and include triplicate measurements to address variability.

Advanced Research Questions

Q. How can contradictory data on the compound’s environmental persistence be resolved in long-term ecological studies?

- Methodological Answer : Adopt a tiered approach from Project INCHEMBIOL: (1) Laboratory studies to determine degradation kinetics under controlled conditions (e.g., hydrolysis rates at varying pH), (2) Field studies to assess bioaccumulation in biotic/abiotic compartments, and (3) computational modeling (e.g., QSAR) to predict long-term fate . Address contradictions by isolating confounding variables (e.g., microbial activity, UV exposure).

Q. What strategies are effective for elucidating the compound’s mechanism of action in cellular systems?

- Methodological Answer : Combine multi-omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-exposure.

- Proteomics : SILAC labeling to track protein interaction networks.

- Metabolomics : LC-HRMS to map metabolic pathway disruptions.

Cross-validate findings with in vitro assays (e.g., enzyme inhibition studies) to confirm target engagement .

Q. How should researchers design experiments to analyze dose-response relationships while minimizing cytotoxicity artifacts?

- Methodological Answer : Use a factorial design with staggered dosing (e.g., 0.1–100 µM) and parallel cytotoxicity assessments via MTT/WST-1 assays. Include negative controls (vehicle-only) and positive controls (known cytotoxins). For high-throughput screening, leverage tools like FAF-Drugs2 to pre-filter ADME/tox liabilities .

Q. What methodologies are suitable for resolving structural ambiguities in derivatives of this compound?

- Methodological Answer : Employ X-ray crystallography for unambiguous confirmation of stereochemistry. For dynamic structural analysis, use molecular dynamics (MD) simulations parameterized with DFT-calculated force fields. Cross-reference with 2D-NMR (e.g., COSY, NOESY) to validate intramolecular interactions .

Data Contradiction Analysis

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically addressed?

- Methodological Answer : Apply the “three pillars” framework:

- Pharmacokinetic Reconciliation : Compare bioavailability (e.g., plasma AUC) and tissue distribution via LC-MS/MS.

- Metabolite Profiling : Identify active/inactive metabolites using HRMS and in vitro hepatic microsome assays.

- Species-Specific Factors : Account for interspecies differences in metabolic enzymes (e.g., CYP450 isoforms) using humanized mouse models .

Q. What statistical approaches are recommended for handling variability in antioxidant activity measurements across studies?

- Methodological Answer : Use mixed-effects models to partition variance sources (e.g., batch effects, operator bias). Apply non-parametric tests (e.g., Kruskal-Wallis) if data normality assumptions fail. For meta-analyses, compute standardized mean differences (Hedges’ g) to harmonize disparate datasets .

Tables of Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.